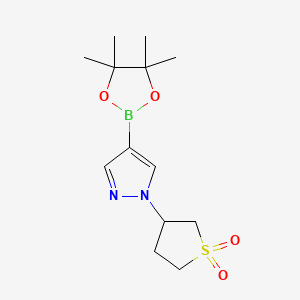
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
描述
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C13H21BN2O4S and its molecular weight is 312.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The compound’s mode of action is likely related to its boronic acid pinacol ester group. Boronic acids and their derivatives are known for their ability to form reversible covalent complexes with proteins, sugars, and other organic compounds. This allows them to modulate the activity of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s ability to interact with its targets and may influence its overall effectiveness.
生物活性
The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a notable member of the class of boron-containing heterocycles. Its structure incorporates a tetrahydrothiophene moiety and a pyrazole ring substituted with a dioxaborolane group. This unique configuration suggests potential biological activities that merit investigation.
Chemical Structure
The structural formula of the compound can be represented as follows:
Key Features:
- Boron Atom : The presence of boron in the dioxaborolane contributes to its reactivity and potential biological interactions.
- Heterocyclic Rings : The pyrazole and tetrahydrothiophene rings may influence pharmacological properties.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Boron-containing compounds have been shown to possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have examined related compounds, providing insights into potential biological activities:
- Antimicrobial Studies : A study on similar pyrazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Cytotoxicity Assays : Research on boron-containing heterocycles revealed IC50 values below 20 µM against several cancer cell lines (e.g., HeLa and MCF-7), indicating promising anticancer properties.
- Toxicological Assessments : Investigations into the safety profile of tetrahydrothiophene derivatives indicated low acute toxicity levels in animal models, suggesting a favorable safety margin for further development.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Antimicrobial | 8 µg/mL | |
| Pyrazole Derivative B | Cytotoxicity | <20 µM | |
| Tetrahydrothiophene Analog | Acute Toxicity | >2000 mg/kg |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 266.36 g/mol |
| Melting Point | Not specified |
| Solubility | Insoluble in water |
| Log P | -0.77 |
属性
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)11-5-6-21(17,18)9-11/h7-8,11H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQUMAICKULHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116934 | |
| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233526-31-2 | |
| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233526-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














